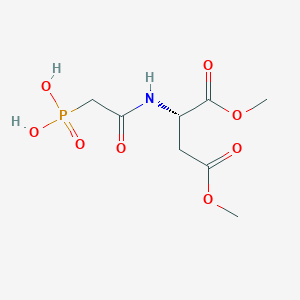

Dimethyl N-(phosphonoacetyl)-L-aspartate

CAS No.: 76385-65-4

Cat. No.: VC19350410

Molecular Formula: C8H14NO8P

Molecular Weight: 283.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76385-65-4 |

|---|---|

| Molecular Formula | C8H14NO8P |

| Molecular Weight | 283.17 g/mol |

| IUPAC Name | [2-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]phosphonic acid |

| Standard InChI | InChI=1S/C8H14NO8P/c1-16-7(11)3-5(8(12)17-2)9-6(10)4-18(13,14)15/h5H,3-4H2,1-2H3,(H,9,10)(H2,13,14,15)/t5-/m0/s1 |

| Standard InChI Key | FRGUAGGXRPYQJS-YFKPBYRVSA-N |

| Isomeric SMILES | COC(=O)C[C@@H](C(=O)OC)NC(=O)CP(=O)(O)O |

| Canonical SMILES | COC(=O)CC(C(=O)OC)NC(=O)CP(=O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dimethyl N-(phosphonoacetyl)-L-aspartate (CAS 76385-58-5) is characterized by a phosphorylated acetyl group linked to the α-amino group of L-aspartate, with methyl esters at the β-carboxyl and phosphonate oxygen positions. Its molecular formula is C₈H₁₃NO₈P, and its structure integrates key functional groups critical for mimicking the transition state of ATCase’s natural substrates, carbamoyl phosphate (CP) and L-aspartate .

The compound’s stereochemistry aligns with L-aspartate, ensuring compatibility with the enzyme’s active site. The phosphonoacetyl moiety replaces the carbamoyl phosphate group in the reaction intermediate, while the methyl esters enhance membrane permeability compared to its parent compound, PALA .

Physicochemical Data

The following table summarizes key physicochemical properties derived from PubChem and structural analyses:

| Property | Value |

|---|---|

| Molecular Weight | 275.16 g/mol |

| Formula | C₈H₁₃NO₈P |

| Charge at Physiological pH | −3 (due to phosphonate and carboxylates) |

| Solubility | Moderate in aqueous buffers |

| LogP | −1.2 (estimated) |

The negative charge at physiological pH limits cellular uptake, a challenge partially mitigated by the methyl ester prodrug strategy .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of dimethyl N-(phosphonoacetyl)-L-aspartate typically involves multi-step reactions starting from L-aspartic acid derivatives. A representative pathway, adapted from methodologies used for PALA analogs , includes:

-

Protection of β-Carboxyl Group: β-Benzyl L-aspartate is treated with tert-butoxycarbonyl (Boc) anhydride to yield β-benzyl N-Boc-L-aspartate.

-

Amide Formation: Reaction with chloroacetic anhydride introduces the phosphonoacetyl precursor.

-

Phosphorylation: Triethyl phosphite mediates the Arbuzov reaction to form the phosphonate ester.

-

Deprotection: Trimethylsilyl bromide removes benzyl and phosphonate ester groups, followed by methylation to yield the final dimethyl ester .

Structural Optimization

Modifications such as esterification (e.g., methyl groups) aim to enhance bioavailability. For example, replacing the free carboxylates of PALA with methyl esters reduces polarity, improving membrane permeability while maintaining inhibitory activity .

Mechanism of Action: Inhibition of Aspartate Transcarbamylase

Enzyme Binding and Allosteric Regulation

ATCase catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate, the committed step in pyrimidine biosynthesis. Dimethyl N-(phosphonoacetyl)-L-aspartate acts as a bisubstrate analog, binding to the enzyme’s active site with high affinity (K<sub>D</sub> ≈ 2 μM for PALA analogs) .

Key interactions include:

-

Hydrogen bonding between the phosphonate group and Arg167, His134, and Thr55.

-

Ionic interactions involving the α-carboxylate and Arg105.

Induction of Conformational Changes

Binding induces a cooperative transition from the low-affinity T-state to the high-affinity R-state, as demonstrated by small-angle X-ray scattering (SAXS). This transition expands the enzyme by 11 Å along its three-fold axis and reorients regulatory subunits, mimicking substrate-induced activation .

Biological Activity and Antitumor Effects

Cytotoxicity and Cell Proliferation Inhibition

Dimethyl N-(phosphonoacetyl)-L-aspartate exhibits dose-dependent cytotoxicity in cancer cell lines (e.g., HT-29 colon carcinoma, MCF-7 breast adenocarcinoma), with IC<sub>50</sub> values ranging from 5–20 μM. Its mechanism involves:

-

Depletion of cellular UTP and CTP pools via ATCase inhibition.

-

Induction of S-phase cell cycle arrest and apoptosis.

-

Synergy with 5-fluorouracil and gemcitabine in combinatorial regimens .

Overcoming Drug Resistance

Unlike traditional antimetabolites, this compound bypasses resistance mechanisms linked to nucleoside transporter deficiencies or altered enzyme kinetics, making it a candidate for refractory cancers .

Therapeutic Applications and Clinical Relevance

Preclinical Studies

In murine xenograft models, dimethyl N-(phosphonoacetyl)-L-aspartate reduced tumor volume by 40–60% at 50 mg/kg doses. Pharmacodynamic studies confirmed target engagement through decreased tumor pyrimidine levels .

Challenges and Future Directions

While promising, clinical translation faces hurdles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume